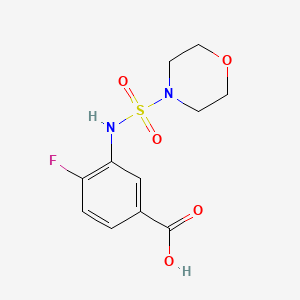![molecular formula C14H18BrNO4S B7575260 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid, also known as BMS-687453, is a small molecule inhibitor that was initially developed as a potential treatment for inflammatory diseases. The compound has been shown to inhibit the activity of a specific enzyme called phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation in the body.
作用机制
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is a selective inhibitor of PDE4, which is an enzyme that plays a key role in the regulation of inflammation. PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), which is a second messenger that inhibits pro-inflammatory cytokine production. Inhibition of PDE4 by 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid leads to an increase in cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been shown to have potent anti-inflammatory activity in vitro and in vivo. In preclinical studies, the compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of COPD and asthma. Furthermore, 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been shown to reduce airway inflammation and improve lung function in animal models of COPD. The compound has also been shown to have a favorable safety profile in preclinical toxicology studies.
实验室实验的优点和局限性
One advantage of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory diseases. Another advantage is its favorable safety profile in preclinical toxicology studies. However, one limitation of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is its selectivity for PDE4, which may limit its efficacy in certain inflammatory diseases. Furthermore, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the research and development of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid. One direction is to further investigate its potential therapeutic applications in inflammatory diseases, such as COPD, asthma, and psoriasis. Another direction is to explore its potential as a combination therapy with other anti-inflammatory agents. Furthermore, the development of more selective PDE4 inhibitors may improve the efficacy and safety of this class of compounds. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid in humans.
合成方法
The synthesis of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid involves several steps, including the reaction of 4-bromo-3-methylphenylsulfonyl chloride with cyclopentylamine to form 2-(4-bromo-3-methylphenylsulfonyl)cyclopentylamine. This intermediate is then reacted with chloroacetic acid to form the final product, 2-[(4-bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid. The synthesis has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.
科学研究应用
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been extensively studied for its potential therapeutic applications in inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. In preclinical studies, 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has demonstrated anti-inflammatory activity in animal models of COPD and asthma. Furthermore, the compound has been shown to have a favorable safety profile in preclinical toxicology studies.
属性
IUPAC Name |
2-[(4-bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-10-8-12(6-7-13(10)15)21(19,20)16(9-14(17)18)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYAAEOQDYDTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC(=O)O)C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7575183.png)
![2-amino-N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]acetamide](/img/structure/B7575193.png)



![3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)

![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)
